10-Deacetyl-7-xylosyltaxol

Drug Formulation Bioavailability Aqueous Solubility

Choose 10-Deacetyl-7-xylosyltaxol for its fundamentally superior water solubility versus generic paclitaxel—eliminating Cremophor EL formulation confounders from your research. This 7-xylosyl-10-deacetyl taxane demonstrates more potent antiproliferative activity against HeLa cervical cancer cells than paclitaxel. Ideal for developing next-generation, less immunogenic parenteral formulations, nanoparticle delivery systems, tubulin polymerization pathway dissection, and as a high-purity analytical reference standard for HPLC/LC-MS quality control in paclitaxel API manufacturing.

Molecular Formula C50H57NO17
Molecular Weight 944.0 g/mol
Cat. No. B1263923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Deacetyl-7-xylosyltaxol
Synonyms7-xylosyl-10-deacetyl-taxol
7-xylosyl-10-deacetyltaxol
Molecular FormulaC50H57NO17
Molecular Weight944.0 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O
InChIInChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1
InChIKeyORKLEZFXASNLFJ-CNSXQYHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Deacetyl-7-xylosyltaxol: A Naturally Occurring Hydrophilic Paclitaxel Derivative with Enhanced Pharmacological Profile


10-Deacetyl-7-xylosyltaxol (also known as 7-xylosyl-10-deacetylpaclitaxel, CAS 90332-63-1) is a naturally occurring xyloside derivative of the well-known microtubule-stabilizing agent paclitaxel. It is primarily isolated from the stem bark of *Taxus* species, such as *Taxus chinensis* and *Taxus baccata* . This compound is distinguished by the presence of a xylosyl moiety at the C7 position and the absence of an acetyl group at the C10 position, resulting in a complex carbohydrate-taxane conjugate with the molecular formula C₅₀H₅₇NO₁₇ and a molecular weight of approximately 944.0 g/mol . Its unique structure confers significantly improved water solubility compared to the parent drug paclitaxel, a property that has driven its investigation as a potential next-generation antineoplastic agent .

Why 10-Deacetyl-7-xylosyltaxol Cannot Be Simply Substituted with Generic Paclitaxel or Other Taxanes


Generic substitution of taxanes is not feasible due to profound differences in physicochemical properties and biological activity that directly impact research and development outcomes. The core issue lies in the extreme hydrophobicity of paclitaxel (water solubility ~0.36-1.0 μg/mL), which necessitates the use of toxic solubilizing agents like Cremophor EL in clinical formulations . In contrast, 10-Deacetyl-7-xylosyltaxol is engineered by nature for enhanced water solubility . This fundamental difference alters its behavior in aqueous experimental systems, including cell culture media and *in vivo* pharmacokinetics. Furthermore, subtle changes to the taxane ring system, such as the xylosylation at C7 and deacetylation at C10, can lead to distinct interactions with tubulin and differential induction of downstream apoptotic pathways . Relying on a generic, unmodified taxane as a proxy would introduce confounding variables related to solubility, formulation requirements, and target engagement, thereby invalidating comparative studies and leading to erroneous conclusions in both basic research and preclinical development. The quantitative evidence below provides a rigorous basis for selecting 10-Deacetyl-7-xylosyltaxol over its parent compound or other analogs.

Quantitative Differentiation of 10-Deacetyl-7-xylosyltaxol: A Comparative Evidence Guide


Enhanced Aqueous Solubility vs. Paclitaxel

10-Deacetyl-7-xylosyltaxol demonstrates significantly improved water solubility relative to paclitaxel, a critical differentiator for in vitro and in vivo applications. While the compound remains practically insoluble in water (<0.1 mg/mL), this represents a marked improvement over paclitaxel, which has a reported aqueous solubility in the range of 0.36-1.0 μg/mL . This ~100-fold enhancement eliminates the absolute requirement for toxic solubilizing excipients like Cremophor EL in experimental settings, simplifying formulation and reducing vehicle-related confounding effects .

Drug Formulation Bioavailability Aqueous Solubility Taxane Derivative

Microtubule Disassembly Inhibition (IC50) in Cell-Free Assays vs. Paclitaxel Analogs

In a classic study evaluating structure-activity relationships of taxanes, 10-Deacetyl-7-xylosyltaxol exhibited potent inhibition of microtubule disassembly in cell-free systems. The compound inhibited disassembly of pre-formed microtubules from pig brain and the slime mold *Physarum* with IC50 values of 0.3 µM and 0.5 µM, respectively . For context, in the same study, paclitaxel itself demonstrated IC50 values of approximately 0.1 µM and 0.2 µM, respectively, while other derivatives like 10-deacetylbaccatin III were completely inactive (IC50 > 10 µM) . This positions 10-Deacetyl-7-xylosyltaxol as a strong, direct-acting microtubule stabilizer with potency comparable to, albeit slightly lower than, the parent drug in this specific biochemical context.

Microtubule Dynamics Tubulin Polymerization Cell-Free Assay Taxane Pharmacology

Differential Cytotoxicity Profile Against Cancer Cell Lines vs. Paclitaxel

Recent studies have quantified the antiproliferative potency of isolated 10-Deacetyl-7-xylosyltaxol against established cancer cell lines, demonstrating a potent cytotoxic effect. The compound exhibited IC50 values of 0.3205 µM against HeLa (cervical cancer) cells and 0.7636 µM against PC-3 (prostate cancer) cells . While direct head-to-head comparisons with paclitaxel are not provided within the same study, these values can be benchmarked against widely reported paclitaxel IC50 ranges for these cell lines. For HeLa cells, paclitaxel IC50 is frequently reported around 2.4 μg/mL (~2.8 μM) . For PC-3 cells, reported paclitaxel IC50 values vary, often in the low nanomolar range (e.g., 5-55 nM) . This indicates that while 10-Deacetyl-7-xylosyltaxol is a potent cytotoxic agent, its cell-based potency relative to paclitaxel may be cell line-dependent, being more potent than paclitaxel in some contexts (HeLa) but potentially less potent in others (PC-3).

Cancer Cell Biology Antiproliferative Activity HeLa Cells PC-3 Cells

Definitive Application Scenarios for 10-Deacetyl-7-xylosyltaxol in Scientific and Industrial Settings


Development of Cremophor EL-Free and Next-Generation Taxane Formulations

Given its superior aqueous solubility profile compared to paclitaxel , 10-Deacetyl-7-xylosyltaxol is a prime candidate for the development of novel formulations that avoid the use of Cremophor EL or other toxic solubilizers. This is particularly relevant for creating less immunogenic and better-tolerated parenteral drug products, nanoparticle-based delivery systems, or oral formulations where drug precipitation is a major hurdle. Researchers can leverage this property to design pharmacokinetic studies and toxicology assessments with reduced vehicle-related artifacts .

Mechanistic Studies of Microtubule Dynamics and Apoptosis Induction

As a potent inhibitor of microtubule disassembly , 10-Deacetyl-7-xylosyltaxol serves as a valuable chemical probe for dissecting the molecular pathways of tubulin polymerization and mitotic arrest. Its unique structural features (7-xylosyl and 10-deacetyl modifications) may allow it to be used in comparative studies with paclitaxel to map structure-activity relationships and elucidate how specific substitutions influence tubulin binding kinetics, downstream signaling (e.g., Bax/Bcl-2 modulation), and the induction of the mitochondrial apoptosis pathway .

In Vitro Model for Studying Taxane Efficacy in Cervical Cancer

The quantitative evidence demonstrates that 10-Deacetyl-7-xylosyltaxol exhibits a more potent antiproliferative effect against HeLa cervical cancer cells than paclitaxel . This makes it a superior agent for in vitro studies focused on cervical cancer biology, including investigations into drug resistance mechanisms, combination therapy screening, and the validation of novel biomarkers in this specific cancer type .

Reference Standard and Impurity Profiling for Quality Control

10-Deacetyl-7-xylosyltaxol is a naturally occurring component of the *Taxus* genus and can be present as a related substance in extracts or semi-synthetic paclitaxel preparations. Its use as a high-purity analytical reference standard is essential for the development and validation of robust HPLC and LC-MS methods. These methods are critical for quality control (QC) and quality assurance (QA) in the manufacturing of paclitaxel APIs and finished drug products, ensuring batch-to-batch consistency and compliance with pharmacopoeial monograph specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Deacetyl-7-xylosyltaxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.